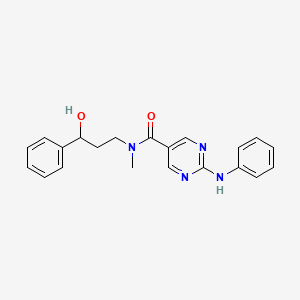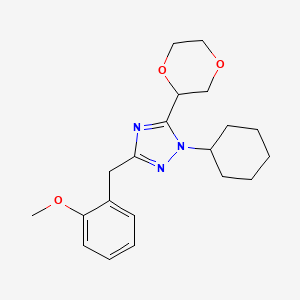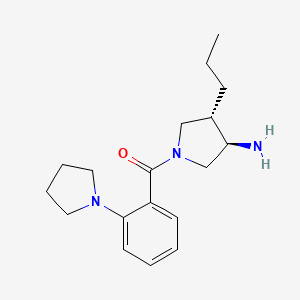
2-anilino-N-(3-hydroxy-3-phenylpropyl)-N-methyl-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to the compound of interest, involves complex organic reactions. For instance, Gangjee et al. (1999) detailed the synthesis of dihydrofolate reductase inhibitors, where reductive amination and methylation steps are crucial for creating potent compounds against specific enzymes (Gangjee, Adair, & Queener, 1999). Similarly, the chemoselective reactions of related amides to yield chiral hexahydro-4-pyrimidinones or oxazolidines, as reported by Hajji et al. (2002), demonstrate the intricate processes involved in synthesizing these compounds (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. For example, the study by Trilleras et al. (2009) on isostructural pyrimidine derivatives highlights the significance of the pyrimidine ring's planarity and substituent effects on molecular interactions, including hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, influencing their properties and potential applications. For example, Moskalenko et al. (1989) synthesized nitrosopyrimidines through oxidation, exploring their chemical properties, such as reduction and nucleophilic substitution (Moskalenko, Sedova, & Mamaev, 1989).
特性
IUPAC Name |
2-anilino-N-(3-hydroxy-3-phenylpropyl)-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(13-12-19(26)16-8-4-2-5-9-16)20(27)17-14-22-21(23-15-17)24-18-10-6-3-7-11-18/h2-11,14-15,19,26H,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPZCVDGRLSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5643779.png)
![N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)



![ethyl {[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}acetate](/img/structure/B5643864.png)
![4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5643870.png)